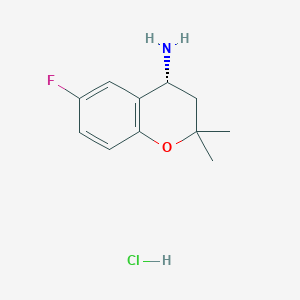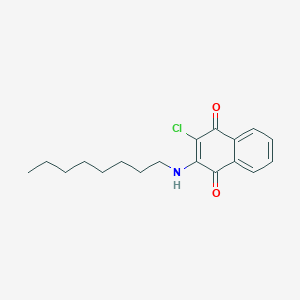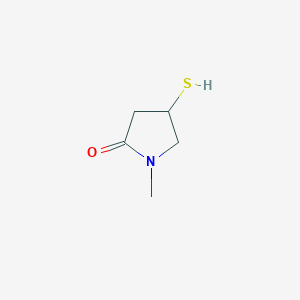
2-Metoxi-4,6-dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)pirimidina
Descripción general
Descripción
2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that belongs to the class of boronic esters. It is a colorless liquid at room temperature and is relatively stable under normal conditions. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in various oxidation and reduction reactions .
Aplicaciones Científicas De Investigación
2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of scientific research applications, including:
Organic Synthesis: It is employed as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Optical and Electrochemical Properties: The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units, which have unique optical and electrochemical properties.
Semiconducting Materials: It is used in the synthesis of organic semiconducting materials, such as OLEDs, PLEDs, OFETs, and polymer solar cells.
Medical and Industrial Applications: The compound is also used in the preparation of pharmaceutical intermediates and other industrial chemicals.
Métodos De Preparación
The synthesis of 2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-methoxy-2-methyl ethanol with boric acid and carbon dioxide in the presence of pentyl lithium . The reaction conditions can be optimized based on the specific requirements of the synthesis. Industrial production methods often involve the use of pinacol borane and dimethyl carbonate in a one-step process . Safety precautions should be taken to avoid contact with oxygen or strong oxidizing agents to prevent fire or explosion .
Análisis De Reacciones Químicas
2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Hydroboration: It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Oxidation and Reduction: The compound is used as a reagent in oxidation and reduction reactions, playing a key role in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, transition metal catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its role as a boronic ester reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through borylation and hydroboration reactions. The molecular targets and pathways involved include the activation of C-H bonds and the formation of boronate esters, which are key intermediates in various organic reactions .
Comparación Con Compuestos Similares
2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be compared with other similar boronic ester compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is used in similar organic synthesis applications and has comparable stability and reactivity.
4,4’-Dimethoxy-2,2’-bipyridine: Another boronic ester used in organic synthesis, with similar properties and applications.
(2,7-BIS (4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9,9-DIOCTYLFLUORENE): Used in the synthesis of organic semiconducting materials, similar to 2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
The uniqueness of 2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine lies in its specific structure and reactivity, which make it particularly useful in the formation of carbon-carbon bonds and in various oxidation and reduction reactions.
Propiedades
IUPAC Name |
2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-8-10(9(2)16-11(15-8)17-7)14-18-12(3,4)13(5,6)19-14/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKXYKUPRDRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129635 | |
| Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304634-73-7 | |
| Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1654361.png)







